Antibiofilm agent-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antibiofilm agent-3 is a compound specifically designed to combat biofilm-associated infections. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. These biofilms are notoriously resistant to conventional antimicrobial treatments, making them a significant challenge in both medical and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antibiofilm agent-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:

Formation of Core Structure: The initial step often involves the construction of a core structure through reactions such as cyclization or condensation.

Functionalization: Subsequent steps involve the introduction of functional groups that enhance the antibiofilm activity. This may include halogenation, alkylation, or acylation reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and efficacy.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes:

Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.

Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for the constant production of the compound.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Antibiofilm agent-3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can modify the functional groups, enhancing the compound’s activity.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are common in modifying the compound’s structure.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially enhanced antibiofilm properties. These derivatives are often tested for their efficacy in disrupting biofilms and preventing their formation .

Scientific Research Applications

Antibiofilm agent-3 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the mechanisms of biofilm disruption and the development of new antibiofilm agents.

Biology: Employed in research on microbial biofilms, including studies on the genetic and biochemical pathways involved in biofilm formation and maintenance.

Medicine: Investigated for its potential use in treating chronic infections caused by biofilm-forming pathogens, such as Pseudomonas aeruginosa and Staphylococcus aureus.

Industry: Applied in the development of coatings and materials that resist biofilm formation, particularly in medical devices and water treatment systems

Mechanism of Action

The mechanism of action of Antibiofilm agent-3 involves several key steps:

Disruption of Extracellular Matrix: The compound interferes with the extracellular polymeric substances that hold the biofilm together, leading to its disintegration.

Inhibition of Quorum Sensing: this compound disrupts the quorum sensing pathways that bacteria use to communicate and coordinate biofilm formation.

Targeting Bacterial Membranes: The compound can penetrate bacterial cell membranes, leading to cell lysis and death

Comparison with Similar Compounds

Similar Compounds

Rhamnolipids: Natural surfactants with antibiofilm properties.

Antimicrobial Peptides: Short peptides that can disrupt biofilms by targeting bacterial membranes.

Silver Nanoparticles: Known for their broad-spectrum antimicrobial activity and ability to disrupt biofilms

Uniqueness of Antibiofilm agent-3

This compound is unique in its multi-faceted approach to combating biofilms. Unlike other compounds that may target only one aspect of biofilm formation, this compound disrupts the extracellular matrix, inhibits quorum sensing, and targets bacterial membranes simultaneously. This multi-targeted approach makes it particularly effective against resilient biofilm-forming pathogens .

Properties

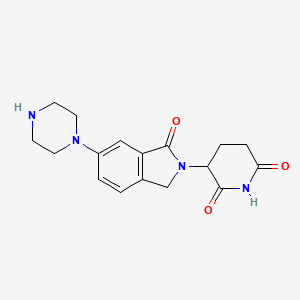

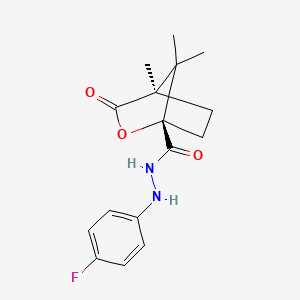

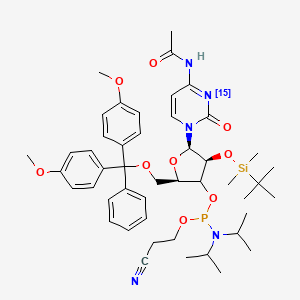

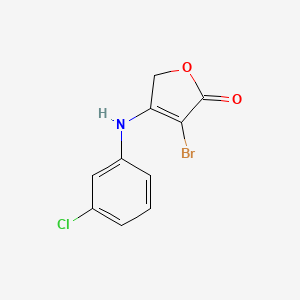

Molecular Formula |

C10H7BrClNO2 |

|---|---|

Molecular Weight |

288.52 g/mol |

IUPAC Name |

4-bromo-3-(3-chloroanilino)-2H-furan-5-one |

InChI |

InChI=1S/C10H7BrClNO2/c11-9-8(5-15-10(9)14)13-7-3-1-2-6(12)4-7/h1-4,13H,5H2 |

InChI Key |

YXFDMAGVFGIHIN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=O)O1)Br)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.